5-Methyl-2-phenylindolizine
Overview
Description
5-Methyl-2-phenylindolizine is a chemical compound with the molecular formula C15H13N . It is used for research purposes .
Synthesis Analysis
The synthesis of indolizines, including 5-Methyl-2-phenylindolizine, has been a subject of research . Various strategies have been developed, including transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenylindolizine consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 207.27 .Physical And Chemical Properties Analysis
5-Methyl-2-phenylindolizine has a density of 1.04±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not well-documented in the literature.Scientific Research Applications
Chemical Reactions and Structures : 5-Methyl-1-phenylindolizine reacts with dimethyl acetylenedicarboxylate to form dihydro derivatives of pyrrolo[2,1,5-cd]indolizines and azocino[2,1,8-cd]pyrrolizines, showcasing its utility in forming complex heterocyclic compounds (Blake et al., 1991).
Pharmacological Applications : A derivative of phenylindolizine showed inhibitory action towards Mycobacterium tuberculosis, indicating its potential as an antimicrobial drug (Hasija et al., 2020). Additionally, Mannich derivatives of 3-methyl-2-phenylindolizine exhibited central nervous system depressant activity (Harrell & Doerge, 1967).
Synthetic Methodologies : Research has been conducted on novel synthetic methods for 5-substituted indolizines, including 5-methyl-2-phenylindolizine, enhancing the ability to create diverse indolizine-based compounds for various applications (Kuznetsov et al., 2005).
Biological Activity Studies : Various indolizine derivatives, including those of 2-phenylindolizine, have been synthesized and tested for their antimicrobial, anti-inflammatory, and antinociceptive activities. These studies expand the understanding of the potential medical applications of indolizine compounds (Bassyouni et al., 2012).
Electrochemical Properties : The electrochemical reduction of indolizine derivatives has been studied, providing insights into their electronic properties and potential applications in materials science or as sensors (Sharma et al., 2004).
Novel Drug Development : The synthesis of novel series of indolizine derivatives and their evaluation as COX-2 inhibitors for anti-inflammatory applications highlights the drug development potential of these compounds (Venugopala et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-phenylindolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVZESTRNGOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346177 | |
Record name | 5-Methyl-2-phenylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylindolizine | |
CAS RN |
36944-99-7 | |
Record name | 5-Methyl-2-phenylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-PHENYL-INDOLIZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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